molecular formula C8H5F3O2 B1420904 4-(Difluoromethoxy)-3-fluorobenzaldehyde CAS No. 1214379-56-2

4-(Difluoromethoxy)-3-fluorobenzaldehyde

Cat. No.: B1420904
CAS No.: 1214379-56-2
M. Wt: 190.12 g/mol
InChI Key: BBQMURAQGGKHNN-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a benzene ring, with an aldehyde functional group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-fluorobenzaldehyde can be achieved through several methods. One common approach involves the difluoromethylation of 4-hydroxy-3-fluorobenzaldehyde. This reaction typically employs difluorocarbene as the difluoromethylating agent, which can be generated in situ using reagents such as potassium fluoride and chlorodifluoromethane under basic conditions .

Another method involves the O-alkylation of 4-hydroxy-3-fluorobenzaldehyde with difluoromethyl ether, followed by oxidation to introduce the aldehyde group . This route requires careful control of reaction conditions to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Catalysts such as tetrabutylammonium bromide may be employed to facilitate the reactions and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms and the difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 4-(Difluoromethoxy)-3-fluorobenzoic acid.

    Reduction: 4-(Difluoromethoxy)-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-fluorobenzaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, in the context of idiopathic pulmonary fibrosis, derivatives of this compound have been shown to inhibit the epithelial-mesenchymal transition by modulating the TGF-β1/Smad signaling pathway . This results in reduced fibrosis and improved lung function in experimental models.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
  • 4-(Difluoromethoxy)aniline
  • 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid

Uniqueness

4-(Difluoromethoxy)-3-fluorobenzaldehyde is unique due to the presence of both a difluoromethoxy group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and development .

Properties

IUPAC Name

4-(difluoromethoxy)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQMURAQGGKHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673308
Record name 4-(Difluoromethoxy)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214379-56-2
Record name 4-(Difluoromethoxy)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(difluoromethoxy)-3-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of developing a new synthetic route for 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid?

A1: The development of novel synthetic routes for pharmaceutical intermediates, such as 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, is crucial for several reasons. The research highlights that the new method offers a simpler and more efficient approach compared to existing methods []. This improved synthesis utilizes 4-(Difluoromethoxy)-3-fluorobenzaldehyde as a starting material and proceeds through a series of reactions, including etherification, alkoxy substitution, and oxidation []. The reported advantages of this new route include higher yield, purity, and suitability for industrial production due to its use of readily available starting materials, mild reaction conditions, and environmentally friendly practices [].

Q2: What are the advantages of the synthetic route described in the paper compared to other methods?

A2: The paper highlights several advantages of their proposed synthetic route for 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid []:

  • High selectivity: The initial etherification reaction utilizes a single material substrate with one hydroxyl group, eliminating selectivity issues and resulting in a single product [].
  • High yield and purity: The process leads to high yields and purity of the desired product, eliminating the need for complex purification techniques like column chromatography [].
  • Safer reagents and conditions: The reactions avoid the use of highly toxic or dangerous reagents, opting for milder conditions that are simpler to handle [].
  • Industrial scalability: The simplicity, safety, and efficiency of the process make it well-suited for large-scale production in an industrial setting [].

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